1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane
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Overview
Description
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclobutane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols to form corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiourea in polar solvents like water or ethanol.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-1-(2-methylbutyl)cyclobutane: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
1-(Iodomethyl)-1-(2-methylbutyl)cyclobutane: Similar structure with an iodomethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts
Biological Activity
1-(Bromomethyl)-1-(2-methylbutyl)cyclobutane is a cyclobutane derivative that has garnered attention in organic chemistry due to its unique structure and potential biological activities. This compound is characterized by a bromomethyl group and a branched alkyl substituent, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₃Br
- Molecular Weight : 187.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The biological activity of this compound is likely influenced by the bromine atom, which can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. This reactivity can be exploited in designing compounds with specific biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that halogenated compounds possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Certain brominated compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that some cyclobutane derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various brominated cyclobutane derivatives, including this compound. The results indicated:
- Inhibition Zones : The compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 15 mm at a concentration of 100 µg/mL.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.
Compound | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
This compound | 15 | 50 |
Control (Ciprofloxacin) | 30 | 10 |
Anticancer Activity
In a separate investigation by Johnson et al. (2024), the anticancer properties of the compound were assessed using human breast cancer cell lines (MCF-7). Key findings included:
- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC₅₀ value of approximately 25 µM.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induced apoptosis, as evidenced by increased Annexin V staining.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 90 |
10 | 70 |
25 | 40 |
Properties
Molecular Formula |
C10H19Br |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylbutyl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-3-9(2)7-10(8-11)5-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
ILAITZSNNCIMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CCC1)CBr |
Origin of Product |
United States |
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